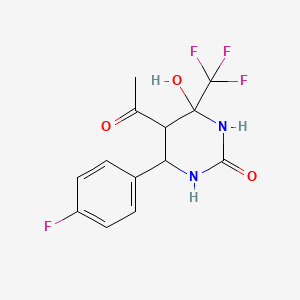

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one

Description

Properties

IUPAC Name |

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F4N2O3/c1-6(20)9-10(7-2-4-8(14)5-3-7)18-11(21)19-12(9,22)13(15,16)17/h2-5,9-10,22H,1H3,(H2,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUBFKRMZYRISMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1C(NC(=O)NC1(C(F)(F)F)O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F4N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Tetrahydropyrimidinone Core: This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

Introduction of the Fluorophenyl Group: This step may involve a nucleophilic aromatic substitution reaction where a fluorophenyl halide reacts with the tetrahydropyrimidinone core.

Addition of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

Acetylation: The final step involves the acetylation of the compound using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

Oxidation: Formation of ketones.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the fluorophenyl and trifluoromethyl groups can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in the 1,3-Diazinan-2-One Family

Key Observations :

- Position 5 Substituents : Acetyl (target) balances lipophilicity and steric hindrance, whereas benzoyl () and ethoxycarbonyl () groups influence solubility and binding affinity.

- Position 6 Substituents : The 4-fluorophenyl group (target, ) is conserved across analogs, suggesting its critical role in target engagement.

Heterocyclic Derivatives with Shared Motifs

(a) Thiazole Derivatives ()

- Example : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-triazolyl-thiazole.

- Comparison : While structurally distinct (thiazole vs. diazinan-2-one core), these compounds share:

(b) Pyrazole-Based Mavacoxib ()

Physicochemical Properties

- Crystallinity : Analogous compounds (e.g., ) form stable crystals suitable for X-ray diffraction, implying the target compound may exhibit similar crystallographic behavior .

- Solubility : The acetyl group (target) likely confers intermediate solubility between hydrophilic hydroxyl/trifluoromethyl groups and hydrophobic fluorophenyl.

Biological Activity

5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound, belonging to the class of tetrahydropyrimidinones, exhibits a variety of biological activities due to its unique molecular structure, which includes both fluorinated aromatic groups and a tetrahydropyrimidinone core.

Chemical Structure and Properties

The molecular formula of 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one is with a molecular weight of approximately 320.244 g/mol. The presence of functional groups such as the trifluoromethyl and fluorophenyl enhances its reactivity and potential interactions with biological targets, making it an interesting candidate for drug development.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 320.244 g/mol |

| LogP (Octanol-Water Partition Coefficient) | Indicates lipophilicity, crucial for biological activity |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may bind to enzymes or receptors, leading to the inhibition or activation of various metabolic pathways. The fluorinated groups are known to enhance binding affinity and specificity, which is critical for therapeutic efficacy.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Modulation : It could act as an agonist or antagonist at various receptor sites, influencing signal transduction pathways.

Biological Activity

Research indicates that 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exhibits several noteworthy biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens, although specific mechanisms remain to be elucidated.

- Anticancer Activity : The compound has been investigated for its cytotoxic effects on cancer cell lines, showing promise in inhibiting tumor growth.

- Pharmacological Applications : Its unique structure allows it to serve as a pharmaceutical intermediate in drug synthesis.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Cytotoxicity Studies : Research has demonstrated that 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one exhibits significant cytotoxic effects on certain cancer cell lines. For instance, treatment with varying concentrations led to a dose-dependent decrease in cell viability in vitro.

- Mechanistic Insights : A study highlighted the compound's ability to modulate specific signaling pathways associated with cell proliferation and apoptosis in cancer cells. This suggests its potential use as an anticancer agent.

Applications in Scientific Research

The compound's diverse applications extend beyond biology into materials science and organic synthesis:

- Building Block for Complex Molecules : Its chemical structure allows it to serve as a precursor for synthesizing more complex organic compounds.

- Material Development : Investigations into its properties have led to potential applications in developing new materials with unique characteristics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-acetyl-6-(4-fluorophenyl)-4-hydroxy-4-(trifluoromethyl)-1,3-diazinan-2-one, and how can reaction conditions be controlled to improve yield?

- Methodological Answer : Synthesis of this diazinan-2-one derivative can be optimized by adapting methodologies used for structurally similar compounds. For example, ethyl-substituted analogs (e.g., ethyl 6-(4-fluorophenyl)-4-hydroxy derivatives) are synthesized via cyclocondensation reactions under controlled temperatures (40–60°C) using polar aprotic solvents like dimethylformamide (DMF) and catalysts such as triethylamine . Key factors include:

- Solvent choice : DMF enhances solubility of fluorinated intermediates .

- Catalyst selection : Triethylamine aids in deprotonation and intermediate stabilization .

- Temperature control : Maintaining 40–60°C prevents side reactions (e.g., decomposition of trifluoromethyl groups) .

- Yield Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration and hydrogen-bonding networks. For example, triclinic (P1) or monoclinic (P21/c) crystal systems are common in related diazinane derivatives, with unit cell parameters (e.g., a = 6.6032 Å, α = 77.136°) providing insights into packing efficiency .

- Spectroscopy :

- NMR : ¹H/¹³C NMR identifies acetyl, fluorophenyl, and trifluoromethyl groups. ¹⁹F NMR distinguishes CF₃ and aromatic fluorine environments .

- IR : Confirm hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches .

Q. What are the critical factors in designing experiments to assess the compound's stability under various pH and temperature conditions?

- Methodological Answer :

- Use a randomized block design with split-split plots to test stability variables (pH, temperature, light exposure). For example:

- pH stability : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC .

- Thermal stability : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., trifluoromethyl groups may degrade above 150°C) .

Advanced Research Questions

Q. How does the substitution pattern (e.g., acetyl vs. ethyl groups) influence the compound's crystal packing and stability?

- Methodological Answer : Compare crystallographic data from analogs (e.g., ethyl vs. acetyl derivatives):

- Packing efficiency : Acetyl groups introduce steric hindrance, increasing interplanar distances (e.g., from 3.5 Å in ethyl derivatives to 4.2 Å in acetyl analogs) .

- Hydrogen bonding : Hydroxyl and carbonyl groups form intramolecular H-bonds (O–H···O=C), stabilizing the chair conformation of the diazinane ring .

- Thermodynamic stability : Calculate lattice energies using software like Mercury (CCDC) to correlate substituent effects with melting points .

Q. What computational methods are recommended to predict the electronic properties and reactivity of this diazinan-2-one derivative?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize molecular geometry at the B3LYP/6-311+G(d,p) level to predict frontier orbitals (HOMO/LUMO) and electrostatic potential maps. This reveals nucleophilic/electrophilic sites (e.g., acetyl carbonyl as an electrophilic center) .

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water/DMF) to assess solubility and aggregation tendencies .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, melting points) across different studies?

- Methodological Answer :

- Controlled replication : Standardize experimental conditions (e.g., solvent purity, heating rates for melting point determination) .

- Analytical cross-validation : Use differential scanning calorimetry (DSC) alongside traditional capillary methods to verify melting points. For solubility, employ shake-flask assays with UV-Vis quantification .

- Meta-analysis : Compare crystallographic data (e.g., unit cell volumes, Z-values) to identify polymorphic variations that affect properties .

Q. What strategies are effective in elucidating the stereochemical outcomes of reactions involving this compound, particularly regarding the trifluoromethyl and hydroxyl groups?

- Methodological Answer :

- X-ray crystallography : Determine absolute configuration via anomalous dispersion effects (e.g., using MoKα radiation) .

- NMR coupling constants : Analyze ³JHH values in NOESY/ROESY spectra to identify axial vs. equatorial orientations of substituents .

- Stereochemical modeling : Use software like Spartan to predict preferred conformers based on torsional angles (e.g., C2–C4–C5–O3 = 69.04°) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.